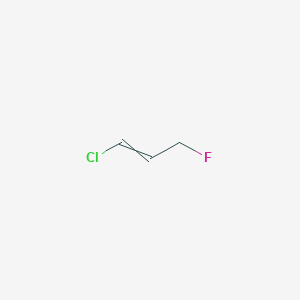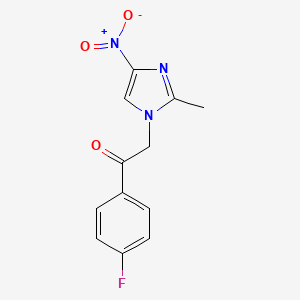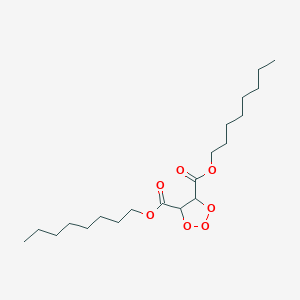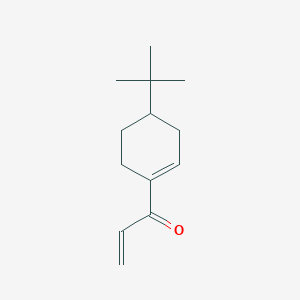
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the class of 1,4-benzothiazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a benzothiazine ring system with a butyl ester group at the 2-position and a methyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzothiazines typically involves the cyclocondensation of substituted 2-aminobenzenethiols with β-ketoesters. For Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, the reaction can be carried out using 2-aminobenzenethiol and butyl acetoacetate in the presence of a catalyst such as ceric ammonium nitrate (CAN) at room temperature . The reaction proceeds via the formation of an enaminoketone intermediate, which undergoes cyclization to form the benzothiazine ring .
Industrial Production Methods
Industrial production of 1,4-benzothiazines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives are studied for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
4H-1,2,4-benzothiadiazine-1,1-dioxide: A related compound with a different heterocyclic system.
Uniqueness
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The butyl ester group may enhance the compound’s lipophilicity, affecting its pharmacokinetic properties and making it more suitable for certain applications compared to its ethyl ester counterpart .
Eigenschaften
CAS-Nummer |
90252-67-8 |
|---|---|
Molekularformel |
C14H17NO2S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-3-4-9-17-14(16)13-10(2)15-11-7-5-6-8-12(11)18-13/h5-8,15H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
ZVWBEUOPCJQBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=C(NC2=CC=CC=C2S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)



![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)



![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)




